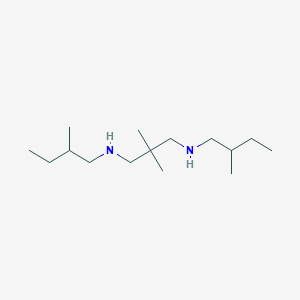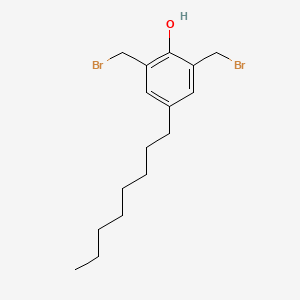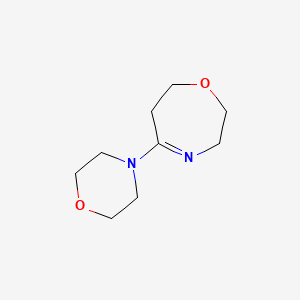
5-(Morpholin-4-yl)-2,3,6,7-tetrahydro-1,4-oxazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Morpholin-4-yl)-2,3,6,7-tetrahydro-1,4-oxazepine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Morpholin-4-yl)-2,3,6,7-tetrahydro-1,4-oxazepine can be achieved through several methods. One common approach involves the reaction of morpholine with appropriate precursors under controlled conditions. For instance, a microwave-supported one-pot reaction can be employed, which uses a solid base like magnesium oxide as a catalyst in an eco-friendly solvent such as ethanol . This method is advantageous due to its shorter reaction times and higher yields compared to conventional methods.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using robust and scalable processes. One such method includes the catalytic cyanation reaction, which is suitable for large-scale manufacturing under mild conditions . This process ensures the production of high-purity compounds that meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Morpholin-4-yl)-2,3,6,7-tetrahydro-1,4-oxazepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the compound’s structure.
Common Reagents and Conditions: Common reagents used in these reactions include hydrazine hydrate, arylsulfonyl azides, and other nucleophiles. For example, the reaction with hydrazine hydrate can lead to the formation of recyclization products . The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction with arylsulfonyl azides can produce sulfonamide derivatives, while reactions with hydrazine hydrate can yield various heterocyclic compounds .
Applications De Recherche Scientifique
5-(Morpholin-4-yl)-2,3,6,7-tetrahydro-1,4-oxazepine has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, it is used in the development of new materials and industrial processes .
Mécanisme D'action
The mechanism of action of 5-(Morpholin-4-yl)-2,3,6,7-tetrahydro-1,4-oxazepine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 5-(Morpholin-4-yl)-2,3,6,7-tetrahydro-1,4-oxazepine include 5-(Morpholin-4-yl)-1,2,3-thiadiazoles and 5-(Morpholin-4-yl)-1,3-oxazole derivatives .
Uniqueness: What sets this compound apart from these similar compounds is its unique ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of novel heterocyclic compounds and the development of new pharmacological agents .
Propriétés
Numéro CAS |
113628-18-5 |
|---|---|
Formule moléculaire |
C9H16N2O2 |
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
5-morpholin-4-yl-2,3,6,7-tetrahydro-1,4-oxazepine |
InChI |
InChI=1S/C9H16N2O2/c1-5-12-6-2-10-9(1)11-3-7-13-8-4-11/h1-8H2 |
Clé InChI |
JBLRHCMHCLTZLC-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN=C1N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




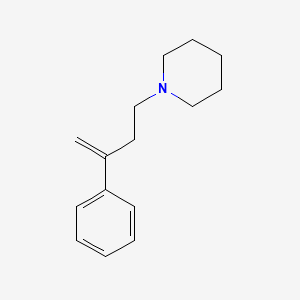
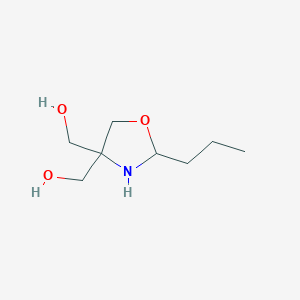
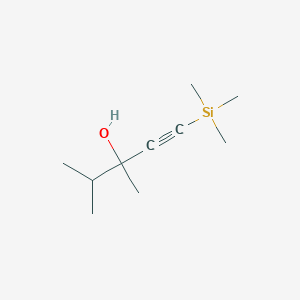
![2-(1-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-3,4-dimethyl-1,3-thiazol-3-ium](/img/structure/B14319039.png)
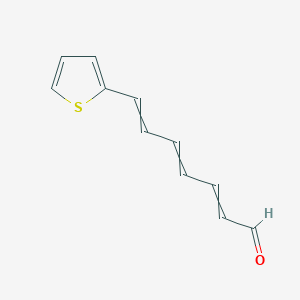
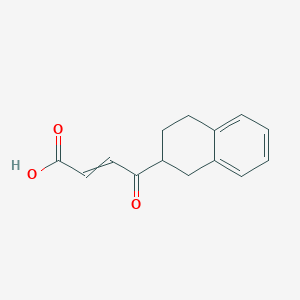
![Silane, trimethyl[(1-methylcyclopropyl)methyl]-](/img/structure/B14319058.png)
![Benzamide, 4-chloro-N-[2-(1-piperazinyl)ethyl]-](/img/structure/B14319059.png)

![N'-[3-(diethylamino)propyl]cyclohexanecarboximidamide](/img/structure/B14319066.png)
